5-(Trifluoromethyl)-1,3-benzodioxole
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Overview
Description
Preparation Methods
The synthesis of 5-(Trifluoromethyl)benzo[d][1,3]dioxole typically involves nucleophilic substitution reactions. . The reaction conditions often require the use of a base and a solvent to facilitate the nucleophilic substitution.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
5-(Trifluoromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(Trifluoromethyl)benzo[d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to the inhibition of epidermal growth factor receptor (EGFR) and the induction of apoptosis in cancer cells . Additionally, its antiparasitic activity may involve the inhibition of key enzymes or pathways essential for parasite survival .
Comparison with Similar Compounds
5-(Trifluoromethyl)benzo[d][1,3]dioxole can be compared with other benzodioxole derivatives, such as:
Benzo[d][1,3]dioxole-5-carbaldehyde: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
Difluorobenzo[d][1,3]dioxole: Another related compound, which has been used in pharmaceutical research for its potential therapeutic effects.
The uniqueness of 5-(Trifluoromethyl)benzo[d][1,3]dioxole lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C8H5F3O2 |
---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2 |
InChI Key |
KPBAALQWUKRVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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